

# Synthesis of 4-Nitrobenzophenone Derivatives: Application Notes and Experimental Protocols

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## Compound of Interest

Compound Name: 4-Nitrobenzophenone

Cat. No.: B109985

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This document provides detailed application notes and experimental protocols for the synthesis of **4-nitrobenzophenone** derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below describe three common and effective methods for their synthesis: Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, and Aerobic Oxidative Acylation.

## Data Presentation

The following tables summarize quantitative data for the synthesis of **4-nitrobenzophenone** and its derivatives via different methods, offering a comparative overview of their efficiency.

Table 1: Friedel-Crafts Acylation of Aromatic Compounds with 4-Nitrobenzoyl Chloride

Entry	Aromatic Substrate	Catalyst (Equivalents)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Benzene	AlCl <sub>3</sub> (1.1)	Methylene Chloride	0 to RT	2	~85	[1]
2	Toluene	AlCl <sub>3</sub> (1.1)	Methylene Chloride	0 to RT	2	80-90 (mixture of isomers)	[1]
3	Anisole	AlCl <sub>3</sub> (1.1)	Methylene Chloride	0	1	~95 (para isomer)	[1]
4	Chlorobenzene	AlCl <sub>3</sub> (1.1)	Nitrobenzene	25	4	84-97 (para isomer)	[2]

Table 2: Suzuki-Miyaura Coupling for the Synthesis of **4-Nitrobenzophenone** Derivatives

Entry	Aryl Halide	Arylboronic Acid	Catalyst (mol %)	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	4-Nitrobenzoyl Chloride	Phenylboronic Acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (3)	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	100	12	75-85	[3]
2	1-Bromo-4-nitrobenzene	Benzoyl Chloride	Pd(dppf)Cl <sub>2</sub> (2)	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane	80	18	~70	[4]
3	4-Nitrophenyl triflate	Phenylboronic Acid	Pd <sub>2</sub> (dba) <sub>3</sub> /SPHos (2)	K <sub>3</sub> PO <sub>4</sub>	Toluene	110	16	>90	[5]

Table 3: Aerobic Oxidation for the Synthesis of Related Nitro-Aromatic Carbonyls

Entry	Substrate	Catalyst	Oxidant	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	4-Nitrotoluene	T(o-CI)PPMn	O <sub>2</sub>	Methanol/NaOH	45	10	73	[6]
2	4-Benzylphenol	Co(OAc) <sub>2</sub>	Air	Ethylene Glycol	120	24	High	[6][7]

## Experimental Protocols

## Method 1: Friedel-Crafts Acylation for the Synthesis of 4-Nitrobenzophenone

This protocol describes the synthesis of **4-nitrobenzophenone** from benzene and 4-nitrobenzoyl chloride using an aluminum chloride catalyst.

### Materials:

- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- 4-Nitrobenzoyl Chloride
- Benzene
- Methylene Chloride (DCM), anhydrous
- Hydrochloric Acid (HCl), concentrated
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Magnesium Sulfate ( $\text{MgSO}_4$ ), anhydrous
- Ice

### Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous methylene chloride. Cool the suspension to  $0^\circ\text{C}$  in an ice bath.
- Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous methylene chloride and add it to the dropping funnel.
- Add the 4-nitrobenzoyl chloride solution dropwise to the stirred  $\text{AlCl}_3$  suspension over 30 minutes, maintaining the temperature at  $0^\circ\text{C}$ .

- After the addition is complete, add benzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes at 0°C.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
- Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **4-nitrobenzophenone** can be purified by recrystallization from ethanol.

## Method 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Nitrobenzophenone

This protocol details the palladium-catalyzed cross-coupling of 4-nitrophenylboronic acid with benzoyl chloride.

Materials:

- 4-Nitrophenylboronic Acid
- Benzoyl Chloride
- Palladium Tetrakis(triphenylphosphine) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene

- Water, deionized
- Ethyl Acetate
- Brine

#### Procedure:

- In a round-bottom flask, combine 4-nitrophenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Palladium(0) tetrakis(triphenylphosphine) (3 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add deoxygenated toluene and deionized water (4:1 v/v) to the flask.
- Add benzoyl chloride (1.0 equivalent) to the reaction mixture via syringe.
- Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4-nitrobenzophenone**.

## Method 3: Aerobic Oxidative Acylation (Conceptual Protocol)

This method provides a greener alternative for the synthesis of benzophenone derivatives. The following is a conceptual protocol for the synthesis of a **4-nitrobenzophenone** derivative from a substituted 4-nitrotoluene and an aryl acetate.

#### Materials:

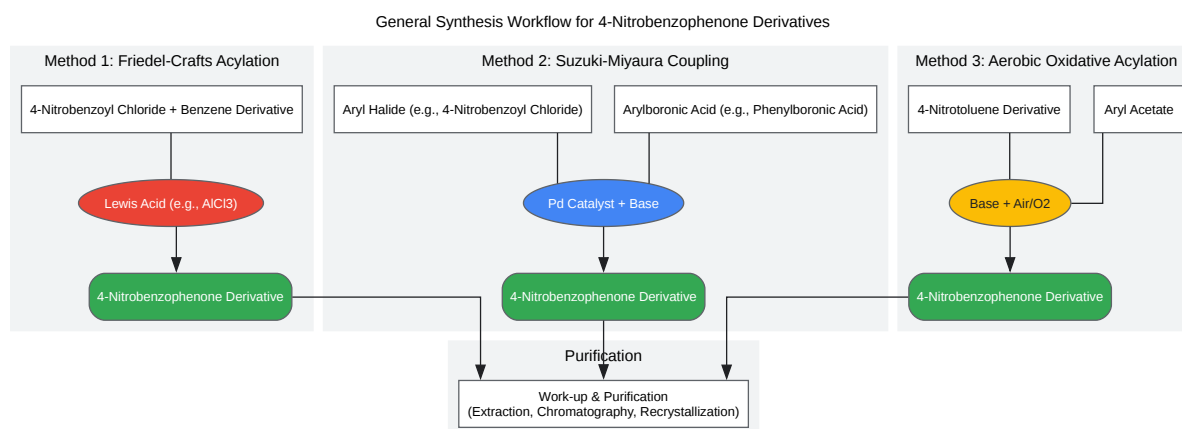
- Substituted 4-Nitrotoluene
- Aryl Acetate
- Potassium tert-butoxide (t-BuOK)
- Dimethyl Sulfoxide (DMSO)
- Air or Oxygen

#### Procedure:

- To a reaction vessel, add the substituted 4-nitrotoluene (1.0 equivalent), aryl acetate (1.2 equivalents), and potassium tert-butoxide (2.0 equivalents).
- Add dimethyl sulfoxide (DMSO) as the solvent.
- Stir the reaction mixture vigorously under an air or oxygen atmosphere at a temperature between 25-80°C.
- Monitor the reaction for 8-24 hours until completion (as determined by TLC or GC-MS).
- After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting **4-nitrobenzophenone** derivative by column chromatography.

## Mandatory Visualizations

### Synthesis Workflow



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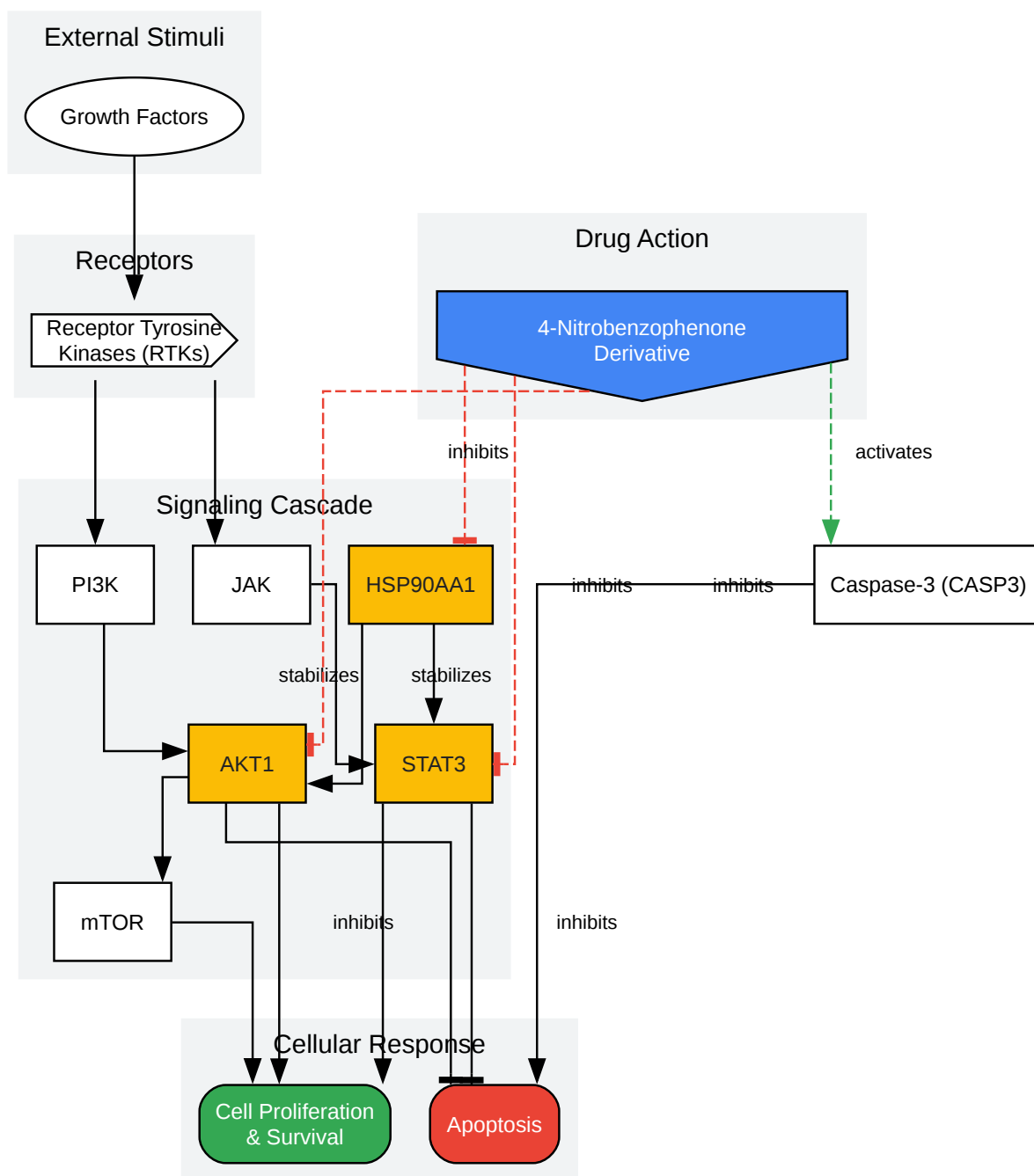
Caption: General workflows for synthesizing **4-Nitrobenzophenone** derivatives.

## Potential Signaling Pathway Inhibition by Benzophenone Derivatives in Cancer Cells

Research suggests that benzophenone derivatives may exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.[8][9][10] Potential target proteins include AKT1, STAT3, and HSP90AA1, leading to the activation of apoptotic caspases like CASP3.[11][12]



## Potential Anticancer Signaling Pathway of 4-Nitrobenzophenone Derivatives

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Caption: Potential mechanism of **4-Nitrobenzophenone** derivatives in cancer cells.

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